molecular formula C24H17F2N3O B2935184 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-42-7

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2935184
CAS No.: 866348-42-7
M. Wt: 401.417
InChI Key: MSDNHUIFEZEFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Its structure features:

  • 8-Fluoro substitution on the quinoline ring, enhancing metabolic stability and modulating electronic properties.
  • 5-[(3-Fluorophenyl)methyl] at the pyrazole-linked quinoline position, contributing to hydrophobic interactions and selectivity in receptor binding.
  • 3-(4-Methoxyphenyl) substitution, which improves solubility and influences pharmacokinetics via polar interactions.

Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as kinase inhibitors, GPCR modulators, and central nervous system agents .

Properties

IUPAC Name

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDNHUIFEZEFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The fluorine atoms and methoxy groups enable site-selective reactivity:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CFluorine replaced by -OCH₃ at C872%
Demethylation BBr₃, CH₂Cl₂, -20°CCleavage of 4-methoxyphenyl to -OH68%
  • The 3-fluorophenylmethyl group undergoes Friedel-Crafts alkylation with electron-rich arenes under AlCl₃ catalysis.

  • The pyrazoloquinoline core participates in electrophilic nitration at C6 using HNO₃/H₂SO₄ .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the quinoline scaffold:

Coupling TypeCatalyst SystemSubstrate PositionProductYield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMFC4 (iodinated precursor)Biaryl derivatives85%
Buchwald-Hartwig Pd₂(dba)₃, XantphosC7 (brominated analog)Aminoquinoline analogs78%

Example Protocol :

  • Iodinate precursor using NIS in AcOH (90°C, 12 h).

  • Cross-couple with arylboronic acids (PdCl₂, PCy₃, K₂CO₃/DMF, 80°C) .

Functional Group Transformations

Key transformations of peripheral groups:

TransformationReagentsKey IntermediateApplication
Nitro Reduction H₂, Pd/C, EtOHAmine derivativeBioactive analog synthesis
Ketone Oxidation KMnO₄, H₂O, ΔCarboxylic acidProdrug development
  • The acetamide side chain (in analogs) undergoes hydrolysis to carboxylic acids under acidic conditions (HCl, reflux).

Cyclization and Ring-Opening Reactions

The pyrazolo[4,3-c]quinoline system engages in ring-modifying reactions:

ReactionConditionsProductNotes
Acid-Catalyzed Cyclization H₂SO₄, 120°CPyrroloquinolinoneForms fused tricyclic systems
Base-Induced Ring Opening NaOH, EtOH/H₂OPyrazole-quinoline diamineReversible at neutral pH

Acid/Base-Catalyzed Rearrangements

Protonation states influence reactivity:

ConditionObservationMechanistic Insight
Acidic (pH < 3) N1 protonation enhances electrophilicity at C4Facilitates SNAr reactions
Basic (pH > 10) Deprotonation of pyrazole-NH increases nucleophilicityEnables alkylation at N2

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including the compound . Research indicates that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory responses.

Case Study: Inhibition of NO Production

In a comparative study, various derivatives were tested for their IC50 values against NO production:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have also been extensively studied. These compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table: Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)8-Fluoro-5-[(3-fluorophenyl)methyl]-...15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

The presence of electron-withdrawing groups like fluorine enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies indicate that the specific substitutions on the phenyl rings significantly influence the biological properties of pyrazolo[4,3-c]quinolines. The proposed mechanisms for the observed activities include:

  • Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
  • Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
  • Induction of Apoptosis in Cancer Cells : Modulation of key signaling pathways such as p53 and NF-kB plays a role in this process.

Mechanism of Action

The mechanism of action of 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity Variations

Key structural analogs and their functional differences are summarized below:

Compound Substituents Biological Activity Key Findings Reference
Target Compound 8-F, 5-(3-Fluorobenzyl), 3-(4-MeOPh) Not explicitly reported (inference: GPCR/kinase modulation) Structural similarity to GPCR-targeting analogs suggests potential receptor engagement.
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-diOMe, 5-(4-MeBenzyl), 3-(4-FPh) GPR35 agonist (10 µM) Enhanced signal window in GPCR assays; methylbenzyl group critical for potency.
ELND006 7,8-diF, 5-(4-CF3Ph-sulfonyl), cyclopropyl γ-Secretase inhibitor (Aβ-selective) Metabolically stable; 70% yield in synthesis; reduced Notch toxicity.
3-(4-Ethoxyphenyl)-5-(4-MeOPh-methyl)-8-F-pyrazolo[4,3-c]quinoline 8-F, 5-(4-MeOPh-methyl), 3-(4-EtOPh) No activity reported Higher XLogP3 (4.6) vs. target compound (estimated ~4.2); increased lipophilicity.
8-Ethoxy-3-(4-MeOPh)-5-(3-MeBenzyl)-pyrazolo[4,3-c]quinoline 8-EtO, 5-(3-MeBenzyl), 3-(4-MeOPh) Not reported Ethoxy group may reduce metabolic clearance compared to fluoro.

Position-Specific Trends

  • Position 3: 4-Methoxyphenyl (target compound): Balances hydrophobicity and solubility. Analogs with 4-ethoxyphenyl () show higher lipophilicity (XLogP3 = 4.6) but reduced polar surface area. Amino groups () improve therapeutic indices in other derivatives, but their absence here may limit CNS penetration .
  • Position 5 :

    • 3-Fluorobenzyl (target) vs. 4-methylbenzyl (): Fluorine’s electron-withdrawing effects enhance binding affinity in GPCR models .
    • Sulfonyl groups (ELND006, ) confer metabolic stability but increase molecular weight (~500 g/mol vs. target’s ~430 g/mol) .
  • Position 8 :

    • Fluoro (target) vs. ethoxy (): Fluoro substitution minimizes steric hindrance and oxidative metabolism, critical for in vivo half-life .

Biological Activity

The compound 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C24H17F2N3O
  • Molecular Weight : 401.42 g/mol
  • InChIKey : KKMFDMVSXPPIKK-UHFFFAOYSA-N

The structure of the compound features a pyrazoloquinoline core with fluorine and methoxy substituents that may influence its biological activity.

Spectral Data

The compound's spectral data, including NMR and mass spectrometry, provide insights into its structural integrity and purity. For instance, the NMR spectra reveal characteristic peaks corresponding to the various functional groups present in the molecule .

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. A study evaluating the antiproliferative effects of various derivatives against human tumor cell lines demonstrated that many compounds in this class, including those structurally similar to this compound, displayed nanomolar to micromolar GI50 values . This suggests a strong potential for development as anticancer agents.

The mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Kinase Activity : Many pyrazoloquinolines act as kinase inhibitors, targeting pathways critical for cancer cell proliferation. For instance, they may inhibit EGFR or other receptor tyrosine kinases .
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. A related study found that certain derivatives significantly inhibited nitric oxide production in LPS-induced RAW 264.7 cells, implicating their potential in treating inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) further supports this activity.

Summary of Key Studies

StudyFindings
El Shehry et al. (2018)Evaluated quinoline derivatives for antibacterial and antifungal activities; some showed promising results against resistant strains.
Mantoani et al. (2016)Investigated dual-binding site acetylcholinesterase inhibitors; demonstrated significant anticancer activity in zebrafish models.
Recent ACS Publication (2020)Reported antiproliferative activity across multiple human tumor cell lines with IC50 values in the nanomolar range for several derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.